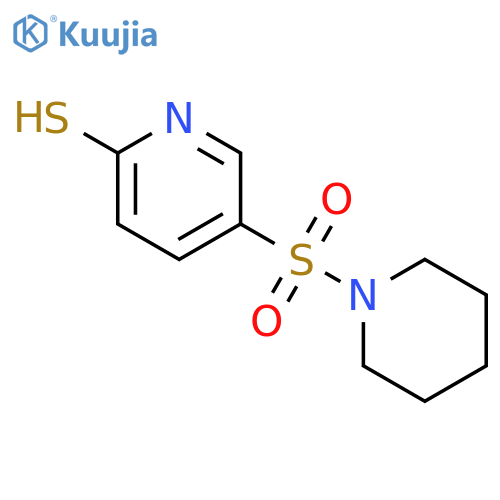

Cas no 852400-11-4 (5-(Piperidine-1-sulfonyl)pyridine-2-thiol)

852400-11-4 structure

商品名:5-(Piperidine-1-sulfonyl)pyridine-2-thiol

5-(Piperidine-1-sulfonyl)pyridine-2-thiol 化学的及び物理的性質

名前と識別子

-

- 5-(PIPERIDIN-1-YLSULFONYL)PYRIDINE-2-THIOL

- DTXSID501247250

- 5-(piperidine-1-sulfonyl)pyridine-2-thiol

- AKOS027427163

- SR-01000065972

- Z85923439

- CHEMBL1561639

- 852400-11-4

- EN300-12774

- MLS002155638

- 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione

- AB00731803-01

- SR-01000065972-1

- SMR001238160

- J-516384

- 5-piperidin-1-ylsulfonyl-1H-pyridine-2-thione

- CS-0232601

- HMS3057C12

- G36522

- 5-(piperidine-1-sulfonyl)-1H-pyridine-2-thione

- 5-(Piperidine-1-sulfonyl)pyridine-2-thiol

-

- MDL: MFCD06655491

- インチ: InChI=1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15)

- InChIKey: MNXQWRWGIOERRI-UHFFFAOYSA-N

- ほほえんだ: C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)S

計算された属性

- せいみつぶんしりょう: 258.04967004g/mol

- どういたいしつりょう: 258.04967004g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 440

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 89.9Ų

5-(Piperidine-1-sulfonyl)pyridine-2-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12774-0.05g |

5-(piperidine-1-sulfonyl)pyridine-2-thiol |

852400-11-4 | 93% | 0.05g |

$64.0 | 2023-06-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303271-250mg |

5-(Piperidine-1-sulfonyl)pyridine-2-thiol |

852400-11-4 | 95% | 250mg |

¥1791.00 | 2024-07-28 | |

| TRC | B450913-50mg |

5-(Piperidine-1-sulfonyl)pyridine-2-thiol |

852400-11-4 | 50mg |

$ 95.00 | 2022-06-07 | ||

| Enamine | EN300-12774-0.1g |

5-(piperidine-1-sulfonyl)pyridine-2-thiol |

852400-11-4 | 93% | 0.1g |

$66.0 | 2023-06-21 | |

| Enamine | EN300-12774-0.25g |

5-(piperidine-1-sulfonyl)pyridine-2-thiol |

852400-11-4 | 93% | 0.25g |

$92.0 | 2023-06-21 | |

| Enamine | EN300-12774-5.0g |

5-(piperidine-1-sulfonyl)pyridine-2-thiol |

852400-11-4 | 93% | 5g |

$743.0 | 2023-06-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303271-5g |

5-(Piperidine-1-sulfonyl)pyridine-2-thiol |

852400-11-4 | 97% | 5g |

¥18718 | 2023-02-17 | |

| Aaron | AR00G4J7-500mg |

5-(PIPERIDIN-1-YLSULFONYL)PYRIDINE-2-THIOL |

852400-11-4 | 95% | 500mg |

$266.00 | 2025-01-24 | |

| A2B Chem LLC | AH51271-100mg |

5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol |

852400-11-4 | 93% | 100mg |

$105.00 | 2024-04-19 | |

| Enamine | EN300-12774-50mg |

5-(piperidine-1-sulfonyl)pyridine-2-thiol |

852400-11-4 | 93.0% | 50mg |

$42.0 | 2023-10-01 |

5-(Piperidine-1-sulfonyl)pyridine-2-thiol 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

852400-11-4 (5-(Piperidine-1-sulfonyl)pyridine-2-thiol) 関連製品

- 26103-49-1(3-(Piperidin-1-ylsulfonyl)pyridine)

- 26103-51-5(3-(Pyrrolidin-1-ylsulfonyl)pyridine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量